3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
The compound “3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a tosyl group, and a tetrahydroquinoline group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized using the Pictet–Spengler reaction . This reaction is commonly used to construct tetrahydroisoquinoline scaffolds .Scientific Research Applications
Fluorescent Anion Sensing
Research has explored the potential of N-methylated quinolinium derivatives, including structures similar to 3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, for fluorescent anion sensing. Specifically, derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, characterized by their spectral and acid–base properties in water, have demonstrated efficient fluorescence quenching by various anions, including halides, acetate, pyrophosphate, and nucleotide anions. The unique binding capabilities of these compounds, attributed to their high acidity and rigid structure, suggest significant potential for the development of selective anion sensors in aqueous environments (Dorazco‐González et al., 2014).
Sigma-2 Receptor Probes
Compounds structurally related to this compound have been investigated for their affinity to sigma-2 receptors, which are of interest for their role in cancer and neurodegenerative diseases. For instance, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) demonstrated high affinity for sigma2 receptors, suggesting its utility as a ligand for studying these receptors in vitro, highlighting potential applications in cancer research and neurology (Xu et al., 2005).
Anticancer Agent Development
The tetrahydroisoquinoline moiety, which is core to this compound, has been identified in molecules displaying potent cytotoxic activities. This has led to the synthesis of various analogs maintaining this structural feature, with modifications aimed at enhancing antitumor, antimicrobial, and antiparkinsonism properties. Such research underscores the importance of the tetrahydroisoquinoline structure in the design of novel therapeutic agents (Redda et al., 2010).
Synthesis of Fluorinated Heterocycles
The development of fluorinated heterocycles is crucial for pharmaceutical and agrochemical applications. Studies involving compounds similar to this compound have led to the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. These methodologies offer efficient routes to compounds with significant potential for drug development and agricultural chemicals, highlighting the versatile applications of such chemical structures (Wu et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are phenylethanolamine N-methyltransferase , matrix metalloproteinase , carbonic anhydrase , and delta opioid receptors . These targets play crucial roles in various biological processes, including neurotransmitter synthesis, tissue remodeling, pH regulation, and pain modulation, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, it acts as an inhibitor for phenylethanolamine N-methyltransferase and matrix metalloproteinase, reducing their enzymatic activities . On the other hand, it serves as a potential ligand for delta opioid receptors, possibly inducing receptor activation .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. Inhibition of phenylethanolamine N-methyltransferase could alter the synthesis of epinephrine, a key neurotransmitter . Matrix metalloproteinase inhibition might impact tissue remodeling processes, while carbonic anhydrase inhibition could disrupt pH regulation . Activation of delta opioid receptors is associated with analgesic effects .
Pharmacokinetics
Metabolism often involves enzymatic transformations, and excretion typically occurs via renal or biliary routes .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and tissue context. For example, inhibition of phenylethanolamine N-methyltransferase could lead to decreased epinephrine levels, potentially affecting neurological functions . Matrix metalloproteinase inhibition might slow down tissue remodeling, while carbonic anhydrase inhibition could alter pH balance . Activation of delta opioid receptors could result in analgesic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its binding to targets. The presence of other molecules could lead to competitive or non-competitive inhibition, potentially affecting the compound’s efficacy .
Properties
IUPAC Name |
3-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-8-11-22(12-9-17)30(28,29)26-14-4-7-19-16-21(10-13-23(19)26)25-24(27)20-6-3-5-18(2)15-20/h3,5-6,8-13,15-16H,4,7,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUIDCXOUGKTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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